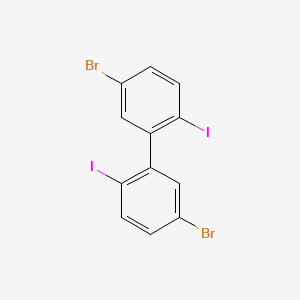

5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl

描述

Overview of Biaryl Compounds in Chemical Research

Biaryl compounds, characterized by two aryl rings linked by a single carbon-carbon bond, are of paramount importance in numerous scientific disciplines. This structural motif is prevalent in many pharmaceuticals, natural products, and advanced functional materials. The development of efficient synthetic methodologies to access these compounds, such as transition-metal-catalyzed cross-coupling reactions, has been a significant focus of organic synthesis.

Strategic Importance of Halogen-Substituted Biphenyls

The strategic placement of halogen atoms on the biphenyl (B1667301) scaffold dramatically enhances its synthetic utility. Halogens, particularly bromine and iodine, serve as versatile handles for a variety of chemical transformations. They are excellent leaving groups in numerous cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Ullmann couplings, allowing for the introduction of a wide range of functional groups. This functionalization capability is crucial for tuning the electronic and photophysical properties of the resulting molecules, making halogen-substituted biphenyls key precursors for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgossila.comnih.gov

Research Context for 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl

Within the broader class of halogenated biphenyls, this compound stands out as a particularly valuable and highly functionalized building block. Its structure, featuring four halogen atoms at specific positions, offers a high degree of synthetic flexibility. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions, enabling the programmed construction of complex, unsymmetrical biaryl derivatives. This multi-functionalized platform is of significant interest for the synthesis of novel organic semiconductors, ligands for catalysis, and complex polycyclic aromatic hydrocarbons. Its role as a precursor for carbazole (B46965) derivatives further underscores its importance in the development of materials for optoelectronic applications. nih.govresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2I2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVSXZJWEBEYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732314 | |

| Record name | 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873792-52-0 | |

| Record name | 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reactivity and Derivatization Chemistry of 5,5 Dibromo 2,2 Diiodo 1,1 Biphenyl

Differential Reactivity of Halogen Substituents in Biphenyl (B1667301) Scaffolds

The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in aromatic systems exhibit different bond dissociation energies and reactivity profiles, particularly in transition metal-catalyzed cross-coupling reactions. Generally, the C-I bond is weaker and more susceptible to oxidative addition to a low-valent metal center (such as palladium(0) or nickel(0)) compared to the C-Br bond. This reactivity difference enables selective functionalization at the iodine-bearing positions while leaving the bromine atoms intact for subsequent reactions.

The higher reactivity of the C-I bonds in 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl allows for site-selective functionalization at the 2 and 2' positions. This has been demonstrated in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. By carefully controlling the reaction conditions, including the choice of catalyst, ligands, and temperature, it is possible to achieve high yields of products where the iodine atoms have been selectively replaced with other functional groups, while the bromine atoms at the 5 and 5' positions remain.

For instance, in a Sonogashira coupling reaction, an alkynyl group can be introduced selectively at the C-I positions. Similarly, a Suzuki coupling can introduce an aryl or vinyl group at these positions. This selectivity is crucial for the stepwise construction of complex molecular architectures.

The differential reactivity of the C-I and C-Br bonds provides a basis for orthogonal reactivity, allowing for sequential, multi-step transformations on the same biphenyl scaffold. After the initial selective functionalization at the C-I positions, the remaining C-Br bonds can be targeted in a subsequent reaction under different, typically more forcing, conditions.

This stepwise approach is highly valuable for the synthesis of unsymmetrically substituted biphenyl derivatives. For example, a Sonogashira coupling could be performed at the iodo positions, followed by a Suzuki coupling at the bromo positions, leading to a tetra-substituted biphenyl with four different groups introduced in a controlled manner. This orthogonal chemical behavior is a powerful tool in modern organic synthesis for creating complex molecules with precisely defined structures.

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| I | ~65 | Highest |

| Br | ~81 | Intermediate |

| Cl | ~96 | Lowest |

This table provides a generalized overview of the reactivity of carbon-halogen bonds in aromatic systems.

Synthesis of Conjugated Macromolecules and Polymeric Architectures

The bifunctional nature of this compound, combined with the potential for sequential functionalization, makes it a valuable monomer for the synthesis of conjugated macromolecules and complex polymeric architectures.

Polyphenylenes are a class of conjugated polymers with interesting electronic and photophysical properties. The di- and tetra-functionality of this compound allows for its incorporation into oligo- and polyphenylene chains through repeated cross-coupling reactions. For example, a Yamamoto coupling, which involves the nickel-catalyzed homocoupling of aryl halides, can be employed to polymerize appropriately functionalized biphenyl monomers.

By first selectively reacting the iodo groups to introduce other functionalities and then using the bromo groups as points for polymerization, polymers with tailored properties can be synthesized. This approach allows for the introduction of side chains that can enhance solubility or introduce specific electronic characteristics to the resulting polyphenylene.

Spiro-linked systems, such as those based on the 9,9'-spirobifluorene core, are of significant interest for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their rigid, three-dimensional structures that can prevent aggregation and improve material performance. While direct synthesis of spiro-linked systems from this compound is not extensively documented, the principles of its reactivity suggest its potential as a precursor.

The synthesis of spirobifluorene derivatives often involves intramolecular cyclization of appropriately substituted biphenyls. The four halogen atoms on this compound provide multiple sites for the introduction of the necessary functional groups that could then undergo cyclization to form a spiro center. For example, the ortho iodo positions could be functionalized to create steric bulk that facilitates the formation of the spiro architecture. Subsequent polymerization of such spiro-functionalized monomers could lead to advanced polymer matrices with high thermal stability and desirable morphological properties.

Preparation of Organometallic Ligands and Complexes

Biphenyl-based phosphine ligands are widely used in catalysis due to their ability to create a specific steric and electronic environment around a metal center. The halogenated nature of this compound makes it a suitable starting material for the synthesis of novel phosphine ligands.

The C-I and C-Br bonds can be converted into phosphine groups through various methods. One common approach involves a halogen-metal exchange reaction, typically using an organolithium reagent, followed by quenching with a chlorophosphine. The differential reactivity of the halogens could allow for the selective introduction of phosphine groups. For instance, a selective lithium-iodine exchange at low temperatures would allow for the introduction of phosphine groups at the 2 and 2' positions. The resulting diphosphine ligand could then be used to form complexes with various transition metals, such as palladium, rhodium, or iridium.

Furthermore, the remaining bromine atoms could be retained in the final ligand structure, allowing for the ligand to be incorporated into larger polymeric structures or attached to a solid support. The synthesis of such multifunctional ligands is an active area of research in the field of catalysis.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reactive Site(s) | Potential Product |

|---|---|---|

| Suzuki Coupling | C-I | Arylated Biphenyl |

| Sonogashira Coupling | C-I | Alkynylated Biphenyl |

| Stille Coupling | C-I | Stannylated or coupled Biphenyl |

| Heck Coupling | C-I | Alkenylated Biphenyl |

| Halogen-Metal Exchange | C-I (selective) or C-Br | Lithiated Biphenyl for further functionalization |

| Phosphination | C-I or C-Br (via lithiation) | Phosphine Ligand |

| Yamamoto Coupling | C-Br (after C-I functionalization) | Polyphenylene |

This table outlines potential synthetic transformations based on the known reactivity of the functional groups present in the molecule.

Biphenyl-Based Ligand Synthesis

The structural framework of this compound is particularly amenable to the synthesis of various biphenyl-based ligands. The differential reactivity of the carbon-iodine and carbon-bromine bonds is often exploited to achieve stepwise functionalization. Metal-catalyzed cross-coupling reactions are the primary methods employed for this purpose.

For instance, the iodo groups can be selectively targeted in palladium-catalyzed reactions, such as Suzuki or Stille couplings, leaving the bromo groups intact for subsequent transformations. This regioselective approach allows for the introduction of a wide array of substituents at the 2 and 2' positions. The resulting 5,5'-dibromo-2,2'-disubstituted-1,1'-biphenyl intermediates can then undergo further coupling reactions at the 5 and 5' positions to yield tetra-substituted biphenyl ligands with diverse steric and electronic properties. nih.gov

The synthesis of axially chiral biphenyl ligands is another significant application. The inherent chirality of appropriately substituted biphenyls makes them valuable in asymmetric catalysis. Starting from chiral precursors, the dibromo-diiodo-biphenyl scaffold can be elaborated to produce ligands that can effectively control the stereochemistry of metal-catalyzed reactions.

Coordination Chemistry with Transition Metals

Biphenyl-based ligands derived from this compound exhibit a rich coordination chemistry with a variety of transition metals. The nature of the coordinating atoms, which are introduced through derivatization, dictates the type of metal complexes formed. Common coordinating groups include phosphines, amines, and pyridyls.

The geometry of the resulting metal complexes is heavily influenced by the bite angle and the steric bulk of the substituents on the biphenyl backbone. For instance, bidentate phosphine ligands (diphosphines) derived from this scaffold can chelate to a metal center, forming stable cyclic structures. The dihedral angle of the biphenyl unit plays a crucial role in determining the geometry around the metal, which in turn affects the catalytic activity and selectivity of the complex.

These coordination compounds have found applications in various areas of catalysis, including cross-coupling reactions and asymmetric hydrogenation. The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the biphenyl framework allows for the optimization of the catalyst's performance for a specific transformation.

Further Functionalization through Electrophilic and Nucleophilic Pathways

Beyond metal-catalyzed cross-coupling, the aromatic rings of this compound and its derivatives are susceptible to further functionalization through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The electron-rich nature of the biphenyl system allows for electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile. Generally, the positions ortho and para to the activating groups are favored. However, steric hindrance from the bulky iodo and bromo groups can influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl halides, nucleophilic aromatic substitution can occur if the biphenyl ring is sufficiently activated by strong electron-withdrawing groups. For example, if nitro groups were introduced onto the rings via electrophilic substitution, the carbon atoms attached to the halogens would become more electrophilic and thus more susceptible to attack by nucleophiles. In such cases, halogens can be displaced by nucleophiles like alkoxides, amides, or thiolates. This pathway provides an alternative route to introduce a different set of functional groups onto the biphenyl scaffold.

The interplay of these different reaction pathways allows for a high degree of control over the final structure of the molecule, making this compound a versatile building block in organic synthesis.

Iv. Structural Elucidation and Advanced Analytical Characterization of 5,5 Dibromo 2,2 Diiodo 1,1 Biphenyl and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopy provides a non-destructive means to probe the molecular structure, offering detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum for 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl is expected to show three distinct signals in the aromatic region, corresponding to the three chemically non-equivalent protons on each symmetrically substituted phenyl ring. The substitution pattern (with bromine at the C5 position and iodine at the C2 position) dictates the chemical shifts (δ) and coupling patterns. The proton at the C6 position, being adjacent to the bulky iodine atom, would likely appear as a doublet. The proton at C4, situated between the bromine and a proton, would appear as a doublet of doublets. The proton at C3, flanked by a proton and the bulky C2-iodo group, would also be expected to be a doublet of doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the symmetrical this compound, six distinct signals are anticipated for the twelve carbon atoms. The signals include those for the two carbons bonded to iodine (C2, C2'), the two carbons bonded to bromine (C5, C5'), the two carbons forming the biphenyl (B1667301) linkage (C1, C1'), and the three sets of carbons bearing hydrogen atoms (C3/C3', C4/C4', C6/C6'). The chemical shifts are significantly influenced by the electronegativity and size of the halogen substituents.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. This table presents plausible, predicted data based on known substituent effects in halogenated biphenyls, as specific experimental data is not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.0 | d, dd | Signals correspond to protons at C3/3', C4/4', and C6/6'. The exact shifts and coupling constants depend on the specific electronic and steric environment. |

| ¹³C | 90 - 100 | - | C-I carbons (C2, C2'). Shielded due to the heavy atom effect of iodine. |

| ¹³C | 120 - 125 | - | C-Br carbons (C5, C5'). |

| ¹³C | 130 - 145 | - | Aromatic C-H carbons (C3, C4, C6). |

| ¹³C | 145 - 150 | - | Biphenyl linkage carbons (C1, C1'). |

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint of the compound. aip.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The spectrum of this compound would be characterized by several key absorption bands. These include aromatic C-H stretching vibrations typically above 3000 cm⁻¹, aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations below 1300 cm⁻¹. osti.govaip.org Crucially, the presence of heavy halogens gives rise to characteristic low-frequency vibrations. The C-Br stretching vibration is expected in the 500-650 cm⁻¹ range, while the C-I stretch appears at an even lower frequency, typically between 480-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. aip.org For this compound, strong Raman signals are expected for the symmetric breathing modes of the phenyl rings and the inter-ring C-C stretching vibration (~1280 cm⁻¹). researchgate.net The C-Br and C-I stretching modes are also Raman active and can be used for structural confirmation. nih.govunibs.it The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Interactive Table 2: Expected Characteristic Vibrational Modes for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aromatic C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Inter-ring C-C Stretch | 1250 - 1300 | Raman |

| Aromatic C-H Bending | 700 - 900 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

| C-I Stretch | 480 - 600 | IR, Raman |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like biphenyls, the primary absorptions are due to π → π* transitions of the conjugated system. The absorption spectrum is sensitive to the extent of conjugation and the nature of substituents.

For this compound, the biphenyl core provides the chromophore. The presence of halogen substituents can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted biphenyl due to the electron-donating effect of their lone pairs via resonance. The steric hindrance from the ortho-iodo substituents forces a twisted conformation between the two phenyl rings, which can disrupt π-conjugation and lead to a hypsochromic shift (shift to shorter wavelengths) and a decrease in molar absorptivity compared to a planar biphenyl system. The resulting spectrum is a balance of these electronic and steric effects. This technique is also crucial for studying polymers derived from this monomer, where increased conjugation along the polymer backbone leads to significant red shifts in absorption. nih.govresearchgate.net

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for quantifying its purity. They are also the primary methods for characterizing the molecular weight of polymeric derivatives.

When this compound is used as a monomer in polymerization reactions (e.g., Suzuki or Yamamoto coupling) to form poly(p-phenylene) type polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for characterizing the resulting polymer's molecular weight distribution. chromatographytoday.comselectscience.net

GPC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the chromatography column faster than smaller chains. researchgate.net By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. The PDI value is a measure of the breadth of the molecular weight distribution, with values closer to 1.0 indicating a more uniform distribution of polymer chain lengths. This information is critical as the molecular weight and PDI profoundly influence the mechanical, thermal, and electronic properties of the final polymer material. nih.gov

Interactive Table 3: Representative GPC Data for a Hypothetical Polymer Synthesized from this compound.

| Parameter | Value | Description |

| Mn ( g/mol ) | 18,500 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 35,200 | Weight-Average Molecular Weight |

| PDI | 1.90 | Polydispersity Index (Mw/Mn) |

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically employed for such compounds.

In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. scielo.brscielo.br The compound is separated from impurities based on differences in their polarity and affinity for the stationary phase. A UV detector is commonly used, set to a wavelength where the biphenyl compound absorbs strongly. The purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and provides accurate quantitative results, making it essential for quality control before the compound is used in subsequent reactions or applications. researchgate.net

Interactive Table 4: Typical Parameters and Results for HPLC Purity Analysis.

| Parameter | Specification |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min (Example) |

| Result | |

| Peak Area % | 99.7% |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is a powerful analytical method for determining the precise atomic and molecular structure of a crystalline solid. mdpi.comnih.gov This technique provides unambiguous three-dimensional structural information, which is essential for understanding the physical and electronic properties of molecules like this compound and its derivatives. nih.gov The analysis of single crystals yields detailed data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a critical parameter in biphenyl chemistry.

The dihedral angle, in particular, influences the degree of π-conjugation between the aromatic rings, which in turn affects the electronic and optical properties of the molecule. nih.gov In substituted biphenyls, this angle is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance from bulky ortho-substituents.

While the specific crystal structure for this compound is not publicly available, analysis of structurally related brominated biphenyl derivatives provides insight into the expected solid-state conformation. For instance, the crystal structure of 4,4′-Dibromo-2-nitrobiphenyl reveals a twisted conformation with a significant dihedral angle between the benzene rings. researchgate.net This twisting is a common feature in ortho-substituted biphenyls.

The table below summarizes crystallographic data for a related substituted biphenyl derivative, illustrating the type of detailed structural information obtained from X-ray diffraction analysis. researchgate.net

| Parameter | Value for 4,4′-Dibromo-2-nitrobiphenyl researchgate.net |

|---|---|

| Chemical Formula | C₁₂H₇Br₂NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 15.8761 (14) |

| b (Å) | 7.4350 (7) |

| c (Å) | 20.7517 (13) |

| Volume (ų) | 2449.5 (4) |

| Z (molecules per unit cell) | 8 |

| Phenyl-Phenyl Dihedral Angle (°) | 55.34 (14) |

| Inter-ring C-C Bond Length (Å) | 1.483 (5) |

Electrochemical Characterization Techniques

Electrochemical methods are vital for investigating the redox properties of molecules, providing information on their ability to accept or donate electrons. This is particularly relevant for biphenyl derivatives intended for applications in organic electronics, where understanding energy levels such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.gov

Cyclic voltammetry (CV) is the most widely used technique for studying the electrochemical behavior of new compounds. nih.gov In a CV experiment, the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

For biphenyl derivatives, CV can reveal the potentials at which the molecule is oxidized (loses electrons) or reduced (gains electrons). These potentials are directly related to the HOMO and LUMO energy levels, respectively. nih.gov The reversibility of the redox processes can also be assessed, indicating the stability of the resulting charged species. nih.gov

Studies on various substituted biphenyl and related aromatic systems demonstrate that the nature and position of substituents significantly influence the redox potentials. nih.govroyalsocietypublishing.org For this compound, the electron-withdrawing nature of the halogen substituents is expected to make oxidation more difficult (occur at a higher potential) compared to unsubstituted biphenyl.

The following table presents representative electrochemical data obtained via cyclic voltammetry for related aromatic compounds, showcasing how these measurements are used to determine key electronic properties.

| Compound | Oxidation Potential (Eₒₓ vs. Fc/Fc⁺) [V] | HOMO Energy Level [eV] | LUMO Energy Level [eV] | Reference |

|---|---|---|---|---|

| BBT-1 | 0.88 | -5.29 | -1.55 | nih.gov |

| BBT-2 | 0.78 | -5.22 | -1.53 | nih.gov |

| BBT-3 | 0.67 | -5.07 | -1.52 | nih.gov |

BBT-1, BBT-2, and BBT-3 are 4,4′-bibenzo[c]thiophene derivatives. nih.gov The potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Mass Spectrometric Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and assessing the purity of synthesized compounds. nih.govupb.ro This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of the molecular mass of the parent compound and its fragments.

For this compound (C₁₂H₆Br₂I₂), the calculated monoisotopic mass is 561.69257 Da. nih.gov High-resolution mass spectrometry (HRMS) can verify this mass with high accuracy, confirming the elemental composition.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). This pattern serves as a clear fingerprint for the presence of two bromine atoms in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. In electron ionization (EI) mass spectrometry of halogenated biphenyls, fragmentation often involves the sequential loss of halogen atoms. nih.gov For this compound, characteristic fragments would correspond to the loss of iodine and/or bromine atoms from the molecular ion. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for separating the target compound from any impurities or isomers before mass analysis, thus serving as a powerful tool for purity assessment. upb.ronih.gov

The table below outlines the key mass spectrometric data for this compound.

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₁₂H₆Br₂I₂ nih.gov |

| Molecular Weight (Average) | 563.79 g/mol nih.gov |

| Monoisotopic Mass | 561.69257 Da nih.gov |

| Expected Molecular Ion (M⁺) | A cluster of peaks around m/z 562, reflecting the isotopic distribution of Br |

| Potential Fragmentation Pathways | Loss of I (M-127)⁺, Loss of Br (M-79/81)⁺, and subsequent losses of halogens |

V. Computational and Theoretical Chemistry Applied to 5,5 Dibromo 2,2 Diiodo 1,1 Biphenyl Systems

Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools that merge the high accuracy of quantum mechanics (QM) for a specific, reactive region of a molecular system with the efficiency of molecular mechanics (MM) for the larger, less critical environment. nih.gov This dual-level approach is particularly advantageous for simulating large, complex systems, such as a molecule in solution or interacting with a biological macromolecule. cecam.orgcecam.org

For 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl, a QM/MM approach would typically treat the biphenyl (B1667301) core itself with a QM method to accurately describe its electronic structure, π-conjugation, and the influence of the heavy halogen substituents. The surrounding environment, whether it be a solvent box or a host framework, would be modeled using a classical MM force field. nih.gov This strategy allows for the study of environmental effects on the compound's conformation and electronic properties while maintaining computational feasibility.

The primary challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions, especially when covalent bonds are cut. wustl.edu For a system where the entire this compound molecule is the QM region, this issue is circumvented, allowing for a more straightforward investigation of its interactions with an MM-described environment.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. albany.edu It offers a favorable balance between accuracy and computational cost, making it the method of choice for a wide range of chemical systems, including halogenated organic compounds. albany.edu DFT calculations are instrumental in predicting molecular geometries, energies, and a variety of electronic properties. arxiv.org

For this compound, DFT is used to determine its optimized ground-state geometry, rotational energy barriers, and electronic characteristics. The table below lists several key properties of the compound computed through such theoretical methods. nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆Br₂I₂ |

| Molecular Weight | 563.79 g/mol |

| IUPAC Name | 4-bromo-2-(5-bromo-2-iodophenyl)-1-iodobenzene |

| InChIKey | UQVSXZJWEBEYQC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)I)I |

Data sourced from PubChem. nih.gov

These DFT-derived data provide a fundamental understanding of the molecule's intrinsic properties, forming the basis for more advanced computational studies.

Conformational Landscape Analysis and Atropisomerism

The structure of this compound is defined by significant steric hindrance due to the bulky iodine atoms at the ortho positions (2 and 2'). This steric clash severely restricts rotation around the central carbon-carbon single bond connecting the two phenyl rings. As a result, the molecule is chiral and exhibits atropisomerism—a form of stereoisomerism arising from hindered rotation. bris.ac.uk

Computational analysis, primarily using DFT, is essential for exploring the conformational landscape of this molecule. By systematically varying the dihedral angle of the C-C bond, a potential energy surface can be generated. This surface reveals the low-energy (stable) conformations and the high-energy transition state that separates them. The energy difference between the stable conformer and the transition state represents the rotational barrier, which determines the configurational stability of the atropisomers. bris.ac.uk

A detailed computational study would rationalize the role of each ortho-substituent in the mechanism and rate of conformational interconversion. bris.ac.uk For this compound, the large van der Waals radius of iodine creates a very high rotational barrier, suggesting that its atropisomers would be stable and separable at room temperature.

Electronic Structure and Spectroscopic Property Prediction

Theoretical methods are crucial for predicting the electronic structure and spectroscopic properties of this compound. DFT calculations provide insights into the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter that influences the molecule's electronic and optical properties. ahievran.edu.trbeilstein-journals.org

Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). semanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These calculations would show a red-shift in the absorption spectra compared to an unsubstituted biphenyl due to the presence of heavy halogens which influence the molecular orbitals. beilstein-journals.org

Furthermore, vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic frequencies of the molecule's vibrational modes. ahievran.edu.trsemanticscholar.org These theoretical spectra serve as a powerful tool for interpreting experimental data and assigning specific spectral peaks to corresponding molecular motions.

Modeling of Intermolecular Interactions and Confinement Effects within Frameworks

The bromine and iodine atoms in this compound play a dominant role in its intermolecular interactions. These halogens can act as Lewis acidic sites, forming strong, directional non-covalent bonds known as halogen bonds with electron-donating atoms (e.g., oxygen, nitrogen). In the solid state, the packing of these molecules is likely governed by a combination of C–I···π, C–Br···π, Br···Br, and I···I interactions, alongside arene-arene π-stacking. mdpi.com

Computational modeling, using DFT with dispersion corrections or SAPT (Symmetry-Adapted Perturbation Theory), can be used to analyze and quantify these interactions. mdpi.com Such studies can elucidate the hierarchy and geometric preferences of these forces, which dictate the crystal packing and ultimately the material's properties. mdpi.com

Modeling the behavior of this compound under confinement, for instance within a metal-organic framework (MOF) or a carbon nanotube, is another area where computational chemistry excels. QM/MM or DFT simulations can predict how the molecule's conformation, electronic properties, and dynamics are altered by the steric and electronic constraints of the host environment.

Reaction Mechanism Studies and Energetic Profiles

While specific experimental or computational studies on the reaction mechanisms of this compound are not widely documented, theoretical chemistry provides the framework for such investigations. This compound is a versatile building block for organic synthesis, with four distinct halogen sites (two iodine, two bromine) that can be functionalized, for example, through metal-catalyzed cross-coupling reactions like Suzuki or Stille couplings. nih.gov

DFT calculations can be employed to model the entire catalytic cycle of such a reaction. By locating the structures of reactants, intermediates, and transition states, a complete energetic profile of the reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into reaction feasibility, regioselectivity (i.e., whether the C-I or C-Br bond reacts first), and the role of the catalyst. Such theoretical studies are invaluable for optimizing reaction conditions and designing new synthetic routes.

Vii. Current Challenges and Future Perspectives in the Research of 5,5 Dibromo 2,2 Diiodo 1,1 Biphenyl

Development of Greener and More Sustainable Synthetic Routes

A significant hurdle in the widespread investigation and potential application of 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl lies in its synthesis. Current reported methods, while effective at a laboratory scale, often rely on harsh reagents and generate considerable waste, posing challenges for sustainable production.

One documented synthesis involves a multi-step process that utilizes n-butyllithium at very low temperatures (-78 °C) for lithiation, followed by iodination with iodine and sodium periodate (B1199274) in glacial acetic acid. chemicalbook.com While this method provides a pathway to the desired product, it presents several drawbacks from a green chemistry perspective. The use of pyrophoric organolithium reagents necessitates stringent anhydrous and anaerobic conditions, and the sub-zero temperatures are energy-intensive. Furthermore, the use of halogenated starting materials and the generation of stoichiometric byproducts contribute to a low atom economy and a significant environmental footprint.

Future research in this area should prioritize the development of catalytic and more sustainable synthetic strategies. This could involve exploring alternative, less hazardous reagents and milder reaction conditions. For instance, the development of catalyst-free methods for the synthesis of related compounds, such as dibenzothiophenes, suggests that innovative approaches could reduce reliance on heavy metals. researchgate.net Additionally, research into solid-supported catalysts, like polystyrene-bound AlCl3 used for tetrazole synthesis, could offer a pathway to heterogeneous catalysis, simplifying product purification and catalyst recycling. rsc.org The ideal future synthesis of this compound would proceed with high yield and selectivity, utilize non-toxic solvents and reagents, minimize energy consumption, and generate minimal waste.

Table 1: Comparison of Current and Potential Future Synthetic Approaches

| Parameter | Current Synthetic Route chemicalbook.com | Ideal Future "Green" Route |

|---|---|---|

| Reagents | n-butyllithium, iodine, sodium periodate, acetic anhydride | Non-toxic, recyclable catalysts; benign halogen sources |

| Solvents | Tetrahydrofuran (B95107), glacial acetic acid | Water, supercritical CO2, or solvent-free conditions |

| Temperature | -78 °C to 25 °C | Room temperature or slightly elevated |

| Atom Economy | Low | High |

| Waste | Organometallic and halogenated byproducts | Minimal, with recyclable components |

Exploration of Undiscovered Reactivity and Novel Derivatizations

The four halogen atoms of this compound represent a rich playground for chemical transformations, yet its reactivity remains largely unexplored. The differential reactivity of the C-Br and C-I bonds, in particular, offers a tantalizing prospect for selective functionalization. Generally, carbon-iodine bonds are more susceptible to cleavage in cross-coupling reactions than carbon-bromine bonds, which could allow for a stepwise introduction of different substituents.

Future research should systematically investigate the selective reactivity of the iodo and bromo groups in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. sigmaaldrich.comnih.gov This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties. For example, the successful copper-catalyzed cross-coupling of primary amines with 2,2'-dibromo-1,1'-biphenyl to form carbazoles suggests that similar transformations could be applied to this compound, potentially leading to novel nitrogen-containing heterocyclic structures. rsc.org

Beyond established cross-coupling methods, the potential for this molecule to participate in less common or entirely new reactions is a key area for future inquiry. The high degree of halogenation might also predispose the molecule to form interesting halogen-bonded assemblies, a feature that could be exploited in the design of supramolecular structures.

Advanced Characterization Techniques for Complex Assemblies

A thorough understanding of the structure-property relationships in any new material is paramount. For this compound and its potential derivatives, this necessitates the use of a suite of advanced characterization techniques. While basic spectroscopic data can confirm the molecular structure, more sophisticated methods are required to probe the intricacies of its solid-state packing, intermolecular interactions, and the behavior of any complex assemblies it may form.

Future research will require detailed single-crystal X-ray diffraction studies to elucidate the precise three-dimensional arrangement of atoms and the nature of intermolecular contacts, such as halogen bonding. researchgate.net For materials where single crystals are not readily obtainable, powder X-ray diffraction can provide valuable information on the crystalline phases present.

To understand the electronic properties of potential materials derived from this compound, techniques like UV-Vis and fluorescence spectroscopy will be essential. acs.org Furthermore, advanced solid-state NMR spectroscopy can provide insights into the local environment of the carbon, bromine, and iodine atoms, which is particularly useful for characterizing amorphous or poorly crystalline materials. The characterization of related halogenated compounds often employs a combination of these techniques to build a comprehensive picture of their structure and properties. researchgate.netacs.org

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research into complex molecules like this compound. nih.gov In silico methods can predict molecular properties, guide experimental design, and help rationalize observed results, ultimately saving time and resources.

Future research should leverage computational tools to a greater extent. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the molecule's conformational preferences, electronic structure, and molecular electrostatic potential. nih.govbohrium.com These calculations can provide insights into the reactivity of the different halogenated positions and predict the spectroscopic signatures of the molecule and its derivatives.

Molecular dynamics simulations can be employed to study the behavior of larger assemblies of these molecules, predicting how they might self-organize in the solid state or in solution. nih.gov For instance, computational studies on other polyhalogenated biphenyls have been used to understand their conformational mobility and electrostatic potential, which in turn helps to rationalize their interactions and properties. nih.govnih.gov By integrating these computational approaches with experimental validation, a more complete and nuanced understanding of this compound can be achieved.

Table 2: Synergistic Computational and Experimental Approaches

| Research Area | Computational Method | Experimental Technique |

|---|---|---|

| Reactivity | DFT calculations of bond dissociation energies and transition states | Selective cross-coupling reactions |

| Structure | Molecular dynamics simulations of crystal packing | Single-crystal and powder X-ray diffraction |

| Electronic Properties | Time-dependent DFT (TD-DFT) for excited states | UV-Vis and fluorescence spectroscopy |

| Intermolecular Forces | NBO analysis and electrostatic potential mapping | Solid-state NMR and co-crystallization studies |

Expanding the Scope of Functional Material Applications

While specific applications for this compound have not yet been reported, its structure is suggestive of significant potential in the field of functional materials. The biphenyl (B1667301) core is a common motif in organic electronics, and the presence of multiple, selectively addressable halogen atoms makes it an attractive building block for the synthesis of advanced materials.

A key future perspective is the use of this compound as a monomer for the synthesis of novel conjugated polymers. Through sequential, site-selective polymerization reactions, it may be possible to create highly ordered polymers with tailored optoelectronic properties. The applications of related compounds, such as 5,5'-dibromo-2,2'-bithiophene (B15582) as an OLED intermediate, provide a strong rationale for exploring the potential of this compound in similar areas. fishersci.fi The introduction of specific functional groups via the derivatization strategies discussed earlier could lead to materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors. alfachemch.com

Furthermore, the high halogen content could impart useful properties such as flame retardancy or specific interactions for self-assembly. The exploration of these possibilities will require a concerted effort in synthesis, characterization, and device fabrication to fully realize the potential of this intriguing molecule.

常见问题

Basic: What synthetic methodologies are recommended for preparing 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl, and how can purity be optimized?

Answer:

The synthesis typically involves halogenation of biphenyl precursors using directed metalation or cross-coupling strategies. A common approach is Suzuki-Miyaura coupling using dibrominated and diiodinated boronic acid derivatives, followed by purification via column chromatography. For purity optimization:

- Use high-resolution NMR to monitor intermediate steps for unreacted starting materials or byproducts .

- Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) improves crystallinity, as demonstrated in X-ray crystallography studies of structurally similar biphenyl derivatives .

- Employ HPLC with a C18 column to isolate stereoisomers, if applicable .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

| Technique | Application | Detection Limits |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution patterns and symmetry | 0.1–1 mol% impurities |

| XRD | Resolve crystal packing and halogen-halogen interactions | Single-crystal purity >99% |

| HRMS (ESI-TOF) | Verify molecular weight and isotopic patterns (Br/I) | ppm-level accuracy |

| Raman Spectroscopy | Identify vibrational modes influenced by heavy halogens | Sub-micron spatial resolution |

Cross-referencing data with computational IR/Raman simulations (e.g., DFT) enhances reliability .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize transition states for Ullmann or Buchwald-Hartwig couplings to assess activation barriers. Heavy halogens (Br, I) increase steric hindrance, which can be quantified using molecular volume analysis .

- Reaction Path Sampling : Tools like GRRM (Global Reaction Route Mapping) explore competing pathways, such as undesired dehalogenation vs. successful coupling .

- Machine Learning : Train models on halogenated biphenyl reaction databases to predict solvent effects (e.g., DMF vs. THF) on yield .

Advanced: How can contradictions between experimental crystallographic data and computational structural models be resolved?

Answer:

Discrepancies often arise from:

- Thermal Motion in XRD : Heavy atoms (Br, I) exhibit anisotropic displacement parameters, which DFT may underestimate. Refine models using Hirshfeld Atom Refinement (HAR) for accurate electron density mapping .

- Solvent Effects : Computational models often assume vacuum or implicit solvent. Explicit solvent molecular dynamics (MD) simulations improve agreement with experimental bond lengths .

- Van der Waals Radii Adjustments : Customize halogen radii in software like Gaussian to match XRD-measured intermolecular distances .

Basic: What safety protocols are critical when handling this compound due to its halogenated structure?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of halogenated aromatic vapors.

- Waste Disposal : Separate halogenated waste streams to avoid generating toxic dioxins during incineration .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats resistant to halogen penetration are mandatory.

Advanced: How can factorial design optimize reaction conditions for derivatizing this compound?

Answer:

A 2³ factorial design can systematically test variables:

| Factor | Levels |

|---|---|

| Temperature | 80°C, 120°C |

| Catalyst Loading | 5 mol%, 10 mol% |

| Solvent Polarity | Toluene (low), DMSO (high) |

Analyze interactions using ANOVA to identify dominant factors (e.g., temperature-catalyst synergy). Response surface methodology (RSM) refines optimal conditions .

Advanced: What strategies mitigate halogen exchange side reactions during functionalization?

Answer:

- Low-Temperature Lithiation : Use LDA at −78°C to minimize Br/I scrambling .

- Protecting Groups : Install trimethylsilyl groups at reactive positions before halogenation .

- In Situ Monitoring : Raman spectroscopy tracks real-time halogen bonding dynamics to abort reactions if exchange exceeds 5% .

Basic: How does the steric profile of this compound influence its applications in coordination chemistry?

Answer:

The bulky halogens create a rigid, electron-deficient core, favoring:

- Metal Chelation : Pd(0) complexes for C–H activation, with steric maps showing optimal bite angles (85–90°) .

- Supramolecular Assembly : Halogen bonding with electron-rich aromatics (e.g., pyridine derivatives) for crystal engineering .

Advanced: Can AI-driven platforms accelerate the discovery of novel reactions involving this compound?

Answer:

Yes. Platforms like ICReDD integrate:

- Quantum Chemical Databases : Pre-computed reaction pathways for Br/I substituents .

- Automated Lab Systems : Robotic screening of 100+ ligand-catalyst combinations in parallel .

- Feedback Loops : Experimental yields improve computational predictions iteratively .

Basic: What are the environmental persistence and degradation pathways of this compound?

Answer:

- Photodegradation : UV irradiation cleaves C–Br bonds, forming biphenyl radicals detected via EPR .

- Microbial Degradation : Sphingomonas spp. slowly metabolize halogenated biphenyls under aerobic conditions, monitored via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。